molecular formula C3H5NO2 B14506504 2-Amino-3-hydroxyprop-2-enal CAS No. 64154-22-9

2-Amino-3-hydroxyprop-2-enal

Katalognummer: B14506504
CAS-Nummer: 64154-22-9
Molekulargewicht: 87.08 g/mol
InChI-Schlüssel: ILNFDCJMXGRSEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-hydroxyprop-2-enal is an organic compound with the molecular formula C3H5NO2 It is a derivative of amino acids and contains both an amino group and a hydroxyl group attached to a propenal backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxyprop-2-enal can be achieved through several methods. One common approach involves the reaction of glycine with formaldehyde under basic conditions, followed by oxidation. The reaction typically proceeds as follows:

  • Glycine reacts with formaldehyde to form an intermediate.
  • The intermediate undergoes oxidation to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. Catalysts and optimized reaction parameters are often employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-hydroxyprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-hydroxyprop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-3-hydroxyprop-2-enal involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-hydroxypropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-Amino-2-hydroxypropanoic acid: Similar structure but with the amino and hydroxyl groups on different carbon atoms.

Uniqueness

2-Amino-3-hydroxyprop-2-enal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or alcohol groups. This unique reactivity makes it valuable for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

64154-22-9

Molekularformel

C3H5NO2

Molekulargewicht

87.08 g/mol

IUPAC-Name

2-amino-3-hydroxyprop-2-enal

InChI

InChI=1S/C3H5NO2/c4-3(1-5)2-6/h1-2,5H,4H2

InChI-Schlüssel

ILNFDCJMXGRSEG-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.